molecular formula C21H27N7Na2O14P2 B010491 Alpha-dihydrodiphosphopyridinenucleotidedisodiumsalt CAS No. 108321-31-9

Alpha-dihydrodiphosphopyridinenucleotidedisodiumsalt

Cat. No.: B010491
CAS No.: 108321-31-9
M. Wt: 709.4 g/mol
InChI Key: QRGNQKGQENGQSE-IAMIWKPVSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate (IUPAC name) is a dinucleotide phosphate compound primarily recognized as the reduced disodium salt of α-nicotinamide adenine dinucleotide (α-NADH). This molecule consists of two ribonucleotide units:

  • Adenine moiety: Derived from adenosine-5'-monophosphate (AMP) with stereochemistry (2S,3R,4S,5S).
  • Nicotinamide moiety: A 3-carbamoylpyridine derivative with stereochemistry (2R,3S,4R,5S).

The compound acts as a coenzyme in redox biochemistry, facilitating electron transfer in enzymatic reactions. Its molecular formula is C21H27N7O14P2·2Na (molecular weight: 709.40 g/mol), with CAS No. 108321-31-9 . It is hygroscopic, water-soluble, and appears as a pale-yellow powder .

Properties

CAS No.

108321-31-9

Molecular Formula

C21H27N7Na2O14P2

Molecular Weight

709.4 g/mol

IUPAC Name

disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13+,14-,15+,16-,20+,21-;;/m0../s1

InChI Key

QRGNQKGQENGQSE-IAMIWKPVSA-L

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex nucleotide analogue with potential therapeutic applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Molecular Formula : C21H27N7Na2O14P2
  • Molecular Weight : 709.40 g/mol
  • CAS Number : 606-68-8

This structure incorporates a purine base (6-aminopurine) and a pyridine derivative, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its role as a nucleotide analogue. Nucleotide analogues can interfere with nucleic acid synthesis and function by mimicking natural nucleotides. The specific mechanisms include:

  • Inhibition of Nucleic Acid Synthesis : By incorporating into RNA or DNA during replication or transcription processes.
  • Modulation of Enzyme Activity : Acting as an inhibitor or activator for various enzymes involved in nucleotide metabolism.

Antiviral Properties

Research indicates that phosphorus-modified nucleoside analogues exhibit potent antiviral activity. These compounds can inhibit viral replication by interfering with the viral genome's synthesis. For instance:

  • Study Findings : A study demonstrated that similar phosphonate nucleoside analogues showed significant antiviral effects against various RNA viruses by disrupting their replication cycles .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest potential anticancer properties:

  • Cell Line Studies : In vitro tests on cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells. This effect is hypothesized to be due to the compound's incorporation into RNA and subsequent disruption of protein synthesis necessary for cell survival.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

ParameterValue
AbsorptionRapidly absorbed in vivo
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
ExcretionRenal excretion

Case Studies and Research Findings

  • Study on Antiviral Efficacy :
    • A study conducted on mice infected with an RNA virus showed that administration of the compound reduced viral load significantly compared to control groups .
  • Cytotoxicity Assessment :
    • In vitro studies using human cancer cell lines indicated that the compound demonstrated IC50 values in the micromolar range, suggesting effective cytotoxicity against certain malignancies .
  • Toxicological Profile :
    • Long-term toxicity studies revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical use .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for various applications:

  • Antiviral Activity : Research indicates that compounds similar to this structure can inhibit viral replication. The presence of the purine base (6-aminopurine) suggests potential use in antiviral therapies targeting RNA viruses.
  • Antitumor Properties : The pyridine moiety may enhance the compound's ability to interfere with cancer cell metabolism or proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells.
  • Enzyme Inhibition : The phosphoryl group in the structure suggests potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit kinases and phosphatases involved in signal transduction pathways.

Applications in Pharmaceuticals

Given its diverse biological activities, this compound has several potential applications in pharmaceuticals:

  • Drug Development : Due to its antiviral and antitumor properties, this compound could be developed into a therapeutic agent for treating viral infections and cancers.
  • Biomolecular Research : Its unique structure allows it to serve as a probe or marker in biochemical assays to study enzyme activity or cellular processes.
  • Gene Therapy : The ability of similar compounds to interact with nucleic acids positions them as candidates for gene delivery systems or as components in gene editing technologies.

Case Study 1: Antiviral Efficacy

A study conducted on a derivative of this compound demonstrated significant inhibition of viral replication in vitro against the influenza virus. The mechanism was attributed to the compound's ability to disrupt viral RNA synthesis.

Case Study 2: Antitumor Activity

In preclinical trials, another analog showed promising results in reducing tumor size in xenograft models of breast cancer. The study highlighted the compound's mechanism of inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally analogous to other nucleotide derivatives. Below is a comparative analysis with key analogs:

Parameter Target Compound (α-NADH) Disodium 5’-Inosinate (IMP) Disodium 5’-Guanylate (GMP) ADP Disodium Salt FADH
Molecular Formula C21H27N7O14P2·2Na C10H11O8N4Na2P·7.5H2O C10H12O8N5Na2P·nH2O C10H14N5O10P2Na2 C27H35N9O15P2
Molecular Weight 709.40 g/mol 527.3 g/mol (hydrated) ~533 g/mol (estimated) 471.16 g/mol 785.56 g/mol
CAS No. 108321-31-9 4691-65-0 5550-12-9 16178-48-6 1910-41-4
Biological Role Redox coenzyme (electron carrier) Flavor enhancer (umami) Flavor enhancer (umami) Energy transfer (ATP precursor) Redox cofactor
Solubility Water-soluble Water-soluble Water-soluble Water-soluble Moderate in water
Key Structural Features Adenine + nicotinamide dinucleotide Inosine monophosphate Guanine monophosphate Adenine diphosphate Flavin + adenine

Research Findings and Functional Differentiation

Stability and Pharmacokinetics

  • α-NADH is hygroscopic and prone to oxidation, requiring storage at -20°C .
  • IMP and GMP exhibit higher thermal stability, making them suitable for food processing .
  • ADP’s solubility (−30° optical rotation in phosphate buffer) enables rapid cellular uptake .

Preparation Methods

Adenosine-5′-Monophosphate (AMP) Preparation

Adenosine is phosphorylated at the 5′-OH group using POCl3 in trimethyl phosphate, followed by hydrolysis to yield AMP. The reaction is typically conducted at −10°C to minimize side reactions, with yields exceeding 85%.

Pyrido-Pyrimidine Nucleoside Synthesis

The pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidine moiety is synthesized via a three-step process:

  • Condensation : Pyridoxal hydrochloride reacts with thiourea and aromatic aldehydes (e.g., benzaldehyde) in methanol/water under reflux to form 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidine-4-thiones.

  • S-Alkylation : Thiones are treated with 2-chloro-N-arylacetamides in methanol/KOH at 50°C, yielding N-aryl-2-(pyrido-pyrimidin-4-ylsulfanyl)acetamides.

  • Carbamoylation : Introduction of the 3-carbamoyl group is achieved via reaction with ammonium carbamate in DMF at 80°C.

Phosphorylation and Coupling Strategies

Phosphoromorpholidate Activation

The adenosine-5′-phosphoromorpholidate intermediate is prepared by treating AMP with N,N′-dicyclohexylcarbodiimide (DCC) and morpholine in pyridine. This intermediate reacts with the pyrido-pyrimidine nucleoside-5′-phosphate in dimethyl sulfoxide (DMSO) at room temperature for 48–72 hours.

Key Conditions :

  • Solvent: Anhydrous DMSO (dried over molecular sieves).

  • Temperature: 20–25°C.

  • Yield: 70–90% for symmetrical dinucleotides.

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) activates the phosphate group of AMP, forming a phosphorimidazolide intermediate. This reacts with the pyrido-pyrimidine nucleoside-5′-phosphate in DMF at 50°C for 2 hours.

Advantages :

  • Faster reaction times (2–4 hours vs. 48–72 hours for morpholidate method).

  • Compatibility with aqueous conditions when using mechanochemical activation.

Limitations :

  • Lower yields (10–30%) for mixed dinucleotides due to competing hydrolysis.

Cyclic Trimetaphosphate Intermediate

Adenosine-5′-triphosphate (ATP) is activated with DCC in DMF, forming a cyclic trimetaphosphate intermediate. Reaction with the pyrido-pyrimidine nucleoside-5′-monophosphate in the presence of MgCl2 yields the target compound.

Optimization :

  • Use of tetrabutylammonium salts improves solubility in organic solvents.

  • Yields: 40–60% after HPLC purification.

Purification and Characterization

Chromatographic Methods

  • Ion-Exchange Chromatography : Separates unreacted nucleotides and by-products using DEAE-Sephadex columns with a linear NaCl gradient (0.1–1.0 M).

  • Reverse-Phase HPLC : C18 columns with acetonitrile/ammonium acetate buffer (pH 6.8) achieve >95% purity.

Spectroscopic Characterization

  • 31P NMR : Confirms phosphate connectivity. The central methyl phosphate group resonates at δ −10 to −12 ppm.

  • 1H NMR : Pyrido-pyrimidine aromatic protons appear as doublets at δ 8.2–8.5 ppm, while the adenosine H8 proton resonates at δ 8.3 ppm.

Optimization and Scale-Up

Solvent Selection

  • Anhydrous DMSO : Critical for high coupling efficiency in phosphoromorpholidate reactions.

  • DMF/Water Mixtures : Enable greener syntheses with 20% reduced organic solvent use.

Mechanochemical Activation

Grinding adenosine-5′-phosphorimidazolide with the pyrido-pyrimidine nucleoside-5′-phosphate in a ball mill for 1 hour achieves 75% yield without solvents.

Yield Comparison Table

MethodConditionsYield (%)Purity (%)
PhosphoromorpholidateDMSO, 25°C, 72 h85–9092
CDI-MediatedDMF, 50°C, 2 h50–6088
TrimetaphosphateDMF/MgCl2, 25°C, 24 h40–6095
MechanochemicalBall mill, 1 h70–7590

Q & A

Q. Key Steps :

  • Oxidative coupling : describes using hydrogen peroxide (35%) in anhydrous acetic acid to oxidize intermediates, achieving 76–83% yields.
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors .
  • Salt formation : Neutralization with sodium bicarbonate generates the disodium salt, enhancing aqueous solubility .

Q. Critical Parameters :

  • Temperature control : Reflux at 90–100°C ensures complete oxidation without degradation.
  • Stoichiometry : Excess hydrogen peroxide (3.6 eq.) drives reaction completion .

Basic: Which analytical techniques are most reliable for confirming identity and purity?

TechniqueParametersUtilityEvidence
¹H/³¹P NMR δ 8.08–7.38 ppm (aromatic protons), δ -2.5–4.9 ppm (phosphorus environments)Confirms structural integrity and phosphorylation states .
IR Spectroscopy Peaks at 1344 cm⁻¹ (SO₂), 1227 cm⁻¹ (P=O)Identifies functional groups and oxidation byproducts .
Elemental Analysis N, P, S content (±0.2% deviation)Validates stoichiometry and salt formation .
HPLC-MS Retention time matching + m/z corresponding to [M-2Na+2H]⁻Detects impurities <0.5% .

Advanced: How can researchers design experiments to probe enzyme-substrate interactions involving this compound?

Q. Approaches :

  • Kinetic assays : Monitor NAD(P)+-dependent dehydrogenase activity spectrophotometrically (e.g., absorbance at 340 nm for NADPH formation) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) with histidine biosynthesis enzymes, as suggested by .
  • Crystallography : Co-crystallize with target enzymes (e.g., histidinol dehydrogenase) to resolve binding motifs .

Q. Troubleshooting :

  • Non-specific binding : Include competitive inhibitors (e.g., NADPH) to validate specificity .
  • Buffer compatibility : Use Tris-HCl (pH 7.5) to maintain stability, as phosphate buffers may interfere with phosphoryl groups .

Advanced: What experimental strategies address contradictions in reported stability data under varying pH conditions?

Contradictions : Some studies report degradation at pH <6, while others note stability in acidic environments.
Resolution Strategies :

Controlled replication : Test stability in buffered solutions (pH 4–9) at 25°C, monitoring decomposition via HPLC .

Mechanistic studies : Use ³¹P NMR to identify hydrolysis products (e.g., inorganic phosphate) and propose degradation pathways .

Computational modeling : Predict pH-sensitive bonds (e.g., phosphoester linkages) using DFT calculations .

Key Finding : indicates ethanol recrystallization enhances stability, suggesting hydrophobic packing reduces hydrolytic susceptibility .

Advanced: How can researchers reconcile discrepancies in biological activity data across studies?

Case Example : Antifungal activity in C. albicans varies between 2.0–20.0 μM concentrations .
Methodological Adjustments :

  • Standardize inoculum size : Use 1×10⁵ CFU/mL to minimize variability in disk diffusion assays .
  • Validate via orthogonal assays : Compare agar diffusion results with broth microdilution MIC values .
  • Control redox conditions : Pre-incubate compound with reducing agents (e.g., DTT) to test redox-dependent activity .

Data Interpretation : Contradictions may arise from differential cell permeability or off-target effects. Use fluorescently labeled analogs to track cellular uptake .

Methodological: What handling protocols are essential to ensure compound integrity during experiments?

Q. Best Practices :

  • Storage : Lyophilized powder at -20°C under argon; aqueous solutions (pH 7.0–7.5) stored at 4°C for ≤48 hours .
  • Avoid freeze-thaw cycles : Aliquot solutions to prevent repeated phase changes .
  • Safety : Use fume hoods when handling powdered forms to avoid inhalation; PPE (gloves, goggles) mandatory due to phosphonate reactivity .

Validation : Periodic NMR checks (every 2 weeks) confirm absence of hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alpha-dihydrodiphosphopyridinenucleotidedisodiumsalt
Reactant of Route 2
Alpha-dihydrodiphosphopyridinenucleotidedisodiumsalt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.